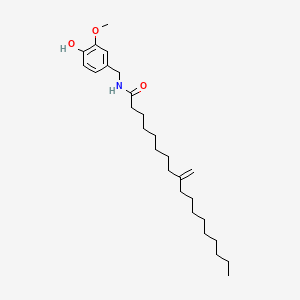
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- is a complex organic compound with the molecular formula C26H45NO3. It is also known by several other names, including N-stearoylvanillylamide and stearoyl vanillylamide . This compound is characterized by its unique structure, which includes a long aliphatic chain and a vanillyl group, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- typically involves the reaction of stearic acid with vanillin in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- on a large scale .
化学反应分析
Types of Reactions
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques like NMR and IR .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of amide bond formation and hydrolysis.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions like chronic pain and inflammation.
作用机制
The mechanism of action of Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- involves its interaction with specific molecular targets and pathways. The vanillyl group in the compound is known to interact with transient receptor potential (TRP) channels, which play a role in pain perception and inflammation. The long aliphatic chain allows for better membrane permeability, enhancing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
- N-stearoylvanillylamide
- Stearoyl vanillylamide
- N-((4-hydroxy-3-methoxyphenyl)methyl)octadecanamide
Uniqueness
What sets Octadecanamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methylene- apart from similar compounds is its unique combination of a vanillyl group and a long aliphatic chain, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
96513-72-3 |
|---|---|
分子式 |
C27H45NO3 |
分子量 |
431.7 g/mol |
IUPAC 名称 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methylideneoctadecanamide |
InChI |
InChI=1S/C27H45NO3/c1-4-5-6-7-8-10-13-16-23(2)17-14-11-9-12-15-18-27(30)28-22-24-19-20-25(29)26(21-24)31-3/h19-21,29H,2,4-18,22H2,1,3H3,(H,28,30) |
InChI 键 |
PFEOHIBNJZVNAU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=C)CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















